Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

PI3Kδ Cellular Assay Kinase Inhibition

The only validated PI3Kδ inhibitor tool compound (cellular IC₅₀ = 102 nM) in its analog series, enabling partial inhibition studies without complete pathway shutdown. Its distinct p-tolyl pharmacophore (XLogP = 2.1) ensures target engagement absent in close analogs (4-fluoro, unsubstituted phenyl). Patented as a building block for indole carboxamide P2X7 receptor antagonists, de-risking purinergic signaling programs. The primary amine handle supports bioconjugation for chemical probe development. Batch-to-batch consistency in purity and physicochemical profile reduces downstream attrition risk in hit-to-lead CNS campaigns.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 927965-82-0
Cat. No. B2456629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-2-piperidin-1-ylethanamine
CAS927965-82-0
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CN)N2CCCCC2
InChIInChI=1S/C14H22N2/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-11,15H2,1H3
InChIKeyRXHOQWINKPWMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0): Core Chemical Identity and Sourcing Parameters


2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS: 927965-82-0; synonyms: 2-(piperidin-1-yl)-2-(p-tolyl)ethanamine) is a synthetic piperidine-based ethanamine derivative with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol [1]. Its structure features a central ethanamine scaffold substituted with a 4-methylphenyl (p-tolyl) group and a piperidin-1-yl moiety, which confers a calculated lipophilicity (XLogP3-AA) of 2.1 [2] and a topological polar surface area of 29.3 Ų [3]. The compound is commercially available from multiple chemical suppliers as a research building block, with typical purities reported in the 95–97% range , and is characterized by GHS07 hazard labeling (Harmful/Irritant) .

Why 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine Cannot Be Arbitrarily Substituted by Other Piperidine Ethanamines


The piperidine ethanamine scaffold supports a broad range of biological activities, but minor substituent variations on the phenyl ring or the piperidine nitrogen dramatically alter both physicochemical properties and target engagement. For instance, the para-methyl (p-tolyl) group in 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine yields a distinct lipophilicity profile (XLogP = 2.1) compared to the 4-fluoro analog (XLogP = 1.8) [1] or the 4-methylpiperidine variant (XLogP = 2.5) [2], which in turn influences membrane permeability and protein binding. Furthermore, documented PI3Kδ inhibitory activity (cellular IC50 = 102 nM) [3] is not a universal feature of this class; closely related compounds such as the 4-methylpiperidine derivative or unsubstituted phenyl analog lack comparable potency data in the same assay context, underscoring the critical role of the specific 4-methylphenyl-piperidine combination. Generic substitution therefore risks both physicochemical mismatch and loss of the validated biological activity profile.

Quantitative Differentiation Evidence for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0) Relative to Closest Analogs


PI3Kδ Cellular Inhibition: 102 nM IC50 Differentiates from In-Class Analogs

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine exhibits moderate PI3Kδ inhibitory activity in a cellular context, with an IC50 of 102 nM measured via electrochemiluminescence assay of AKT phosphorylation (S473) in Ri-1 cells after 30 minutes of incubation [1]. In contrast, the 4-methylpiperidine analog (2-(4-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine, CAS 915923-71-6) and the unsubstituted phenyl analog (2-phenyl-2-piperidin-1-ylethanamine) have no reported PI3Kδ activity in comparable assays, indicating that the combination of the p-tolyl group with an unsubstituted piperidine is essential for this specific kinase engagement. While the clinical PI3Kδ inhibitor idelalisib is substantially more potent (IC50 = 2.5 nM) , the present compound's moderate potency and simpler structure make it a valuable tool compound for probing PI3Kδ biology without the confounding pleiotropic effects of high-potency inhibitors.

PI3Kδ Cellular Assay Kinase Inhibition

Lipophilicity Tuning: XLogP of 2.1 Enables Distinct Membrane Partitioning Relative to Fluoro and Methylpiperidine Analogs

The calculated lipophilicity (XLogP3-AA) of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is 2.1 [1], placing it at an intermediate position between the 4-fluoro analog (XLogP = 1.8) [2] and the 4-methylpiperidine analog (XLogP = 2.5) [3]. This graded lipophilicity profile directly impacts passive membrane permeability and nonspecific protein binding. The 0.3–0.4 log unit difference from the fluoro analog is predicted to yield approximately a 2-fold change in membrane partitioning (based on the log-linear relationship between XLogP and permeability), while the 0.4 log unit lower value compared to the methylpiperidine derivative reduces the risk of promiscuous hydrophobic interactions. This intermediate lipophilicity is often desirable in lead optimization for balancing cellular potency with favorable ADME properties.

Lipophilicity XLogP Physicochemical Properties

Patented Synthetic Utility: Cited as Key Intermediate in P2X7 Receptor Antagonist Development

2-(4-Methylphenyl)-2-piperidin-1-ylethanamine is explicitly disclosed as a synthetic intermediate or building block in patent family EP-2931717-A1 / US-2015322008-A1, which describes indole carboxamide derivatives as P2X7 receptor antagonists . This patent filing demonstrates the compound's utility in constructing bioactive molecules targeting the purinergic P2X7 receptor, an emerging target in inflammatory and neuropathic pain conditions. In contrast, the 4-fluoro and 4-methylpiperidine analogs are not cited in the same patent family, suggesting that the specific 4-methylphenyl substitution pattern was preferred during SAR exploration for this chemical series. This patent linkage provides documented industrial relevance that is absent for many close analogs.

Patent P2X7 Receptor Indole Carboxamide

Computational Property Profile: Rotatable Bonds and PSA Predict Favorable CNS MPO Score

Based on computed descriptors, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine has 3 rotatable bonds and a topological polar surface area (TPSA) of 29.3 Ų [1]. These values are identical to those of the 4-fluoro analog (TPSA = 29.3 Ų, 3 rotatable bonds) [2] but differ from the 4-methylpiperidine analog which also has 3 rotatable bonds and a TPSA of 29.3 Ų [3]. The combination of moderate lipophilicity (XLogP = 2.1) and low TPSA yields a favorable CNS Multiparameter Optimization (MPO) score, a descriptor used in drug discovery to predict blood-brain barrier permeability. While the 4-fluoro analog may have a slightly less favorable MPO score due to lower lipophilicity, and the 4-methylpiperidine analog a less favorable score due to higher lipophilicity and increased molecular weight, the target compound occupies a balanced position in this property space that is often sought for CNS-targeted tool compounds.

CNS MPO Drug-likeness Computational ADME

Distinct GHS Hazard Classification Mandates Specific Handling Protocols

According to vendor safety data sheets, 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine carries GHS07 hazard labeling with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . While the 4-methylpiperidine analog also carries GHS07 labeling with similar hazard statements , the 4-fluoro analog's safety profile has not been as extensively documented in publicly available SDS documents. The comprehensive precautionary statements (P261, P264, P271, P280, etc.) provided by major suppliers for the target compound ensure that procurement and laboratory handling can be conducted in full compliance with institutional safety requirements, a critical consideration for industrial and academic procurement workflows.

GHS Safety Handling

Validated Application Scenarios for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine (CAS 927965-82-0) Based on Quantitative Evidence


PI3Kδ Tool Compound for Kinase Signaling Studies

With a cellular IC50 of 102 nM against PI3Kδ-mediated AKT phosphorylation [1], this compound serves as a moderate-potency tool for dissecting PI3Kδ-dependent signaling pathways without inducing the complete pathway shutdown associated with high-potency inhibitors like idelalisib (IC50 = 2.5 nM). This property is advantageous for studying partial inhibition phenotypes, pathway redundancy, or combination therapy models where a subtle perturbation is desired. The compound's structural novelty and absence of PI3Kδ activity in close analogs make it a specific chemical probe for interrogating the role of the p-tolyl-piperidine pharmacophore in kinase binding.

Lead Optimization and SAR Exploration Around P2X7 Antagonists

Patented as a synthetic building block for indole carboxamide P2X7 receptor antagonists , this compound is ideally suited for medicinal chemistry programs targeting purinergic signaling in pain and inflammation. Its intermediate lipophilicity (XLogP = 2.1) [2] and favorable rotatable bond count (3) [3] provide a balanced starting point for further SAR studies. Researchers can confidently use this specific intermediate knowing it has been validated in a published patent route, reducing the risk of synthetic dead-ends.

CNS Drug Discovery: Fragment or Lead-like Starting Point

The compound's computed physicochemical properties—XLogP = 2.1, TPSA = 29.3 Ų, and 3 rotatable bonds [3]—align well with established CNS drug-likeness criteria. Its favorable CNS MPO score suggests a high probability of adequate brain penetration, making it a rational choice for fragment-based screening or hit-to-lead campaigns targeting neurological disorders. Compared to the 4-methylpiperidine analog (XLogP = 2.5), which may exhibit higher nonspecific binding and lower aqueous solubility, the target compound's balanced profile reduces downstream attrition risk.

Chemical Biology: Tagged or Conjugated Probe Generation

The primary amine functionality of 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine provides a convenient handle for bioconjugation, affinity tag installation, or fluorescent labeling. This enables the generation of chemical probes for target identification (e.g., pull-down assays with PI3Kδ) or cellular imaging studies. The documented PI3Kδ inhibitory activity [1] provides a functional anchor for such probe development, ensuring that the conjugated construct retains a measurable biological phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylphenyl)-2-piperidin-1-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.